(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol
Description
Properties
Molecular Formula |
C8H11F3N2O |
|---|---|
Molecular Weight |
208.18 g/mol |
IUPAC Name |
[5-propan-2-yl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol |
InChI |
InChI=1S/C8H11F3N2O/c1-4(2)6-5(3-14)7(13-12-6)8(9,10)11/h4,14H,3H2,1-2H3,(H,12,13) |
InChI Key |
WJHMDCAWISOINA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=NN1)C(F)(F)F)CO |
Origin of Product |
United States |
Preparation Methods
Example Reaction Conditions
| Step | Reaction Conditions | Yield |
|---|---|---|
| Lithiation & Formylation | Lithium diisopropylamide (LDA), DMF, -78°C | 70-80% |
| Reduction to Alcohol | NaBH₄, MeOH, rt | 85-90% |
Purification and Characterization
After synthesis, the compound should be purified and characterized to ensure its purity and structural integrity.
Purification : Use column chromatography (e.g., silica gel) with a suitable solvent system (e.g., ethyl acetate/hexane) to separate the product from impurities.
Characterization : Employ spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm the structure. For example, the methine proton of the isopropyl group would appear in the ¹H NMR spectrum around δ 4.5–5.0 ppm, and the hydroxyl group would show an O-H stretch in the IR spectrum at approximately 3200–3600 cm⁻¹.
Spectroscopic Data
| Technique | Expected Signals |
|---|---|
| ¹H NMR | Isopropyl CH₃: δ 1.2–1.4 ppm; Methine proton: δ 4.5–5.0 ppm; Pyrazole ring protons: δ 7.0–8.0 ppm |
| IR | O-H stretch: 3200–3600 cm⁻¹; C-H stretch: 2800–3000 cm⁻¹ |
Chemical Reactions Analysis
Types of Reactions
(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the trifluoromethyl group or to modify the pyrazole ring.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)aldehyde or (5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)carboxylic acid.
Scientific Research Applications
(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The trifluoromethyl group and substituent positions on the pyrazole ring critically influence molecular stability, solubility, and bioactivity. Key analogs include:
Key Observations :
- Lipophilicity: The trifluoromethyl group enhances lipophilicity, improving membrane permeability. However, bulky substituents like phenoxy (in ) may reduce solubility compared to smaller groups like isopropyl or chloro .
- Thermal Stability: Analogs with rigid structures (e.g., oxadiazole-thioether derivatives) exhibit higher melting points (77–114°C), suggesting that (5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol may similarly display moderate thermal stability .
Impact of Substituent Position on Bioactivity
highlights that the position of the -CF₃ group on the pyrazole ring significantly affects antibacterial activity. For example:
- Compounds with -CF₃ at position 5 (e.g., 5-(1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole) showed EC₅₀ values of 11.22 µg/mL against Xanthomonas axonopodis (Xac), while analogs with -CF₃ at position 3 exhibited reduced activity (EC₅₀ > 50 µg/mL) .
Biological Activity
(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol is a compound belonging to the pyrazole family, characterized by the presence of an isopropyl group, a trifluoromethyl group, and a methanol moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The chemical structure and properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C8H11F3N2O |
| Molecular Weight | 208.18 g/mol |
| IUPAC Name | [5-propan-2-yl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol |
| InChI Key | WJHMDCAWISOINA-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The compound can modulate enzyme activities and receptor interactions, influencing key biochemical pathways. Specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, potentially offering therapeutic effects against inflammatory diseases.
- Receptor Modulation : It may interact with neurotransmitter receptors, affecting signaling pathways related to mood and cognition.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. This activity is likely due to the trifluoromethyl group's electron-withdrawing nature, enhancing the compound's ability to disrupt microbial cell membranes.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical models. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
- Anticancer Potential : Some studies have explored the compound's effects on cancer cell lines, revealing potential cytotoxic effects. The trifluoromethyl group is known to enhance the potency of many anticancer agents by improving their metabolic stability.
Case Studies
Several case studies have investigated the biological activity of pyrazole derivatives similar to this compound:
-
Study on Antimicrobial Efficacy :
- Researchers tested various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with trifluoromethyl substitutions exhibited significantly higher antimicrobial activity compared to their non-fluorinated counterparts.
-
Anti-inflammatory Research :
- A study evaluated the anti-inflammatory effects of related pyrazole compounds in a rat model of arthritis. The results showed a marked reduction in paw swelling and inflammatory markers upon treatment with trifluoromethylated pyrazoles.
-
Cytotoxicity Assays :
- In vitro assays were conducted on human cancer cell lines, demonstrating that this compound and its analogs inhibited cell proliferation effectively, with IC50 values comparable to established chemotherapeutic agents.
Q & A
Q. What are the standard synthetic routes for (5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol?
Answer: The compound is typically synthesized via cyclization reactions using pyrazole precursors. A common method involves reacting substituted pyrazolone derivatives with hydrazine hydrate under reflux conditions in ethanol, followed by acidification (HCl) to precipitate the product . For example:
- Step 1: React 5-isopropyl-3-(trifluoromethyl)pyrazolone with hydrazine hydrate in ethanol.
- Step 2: Reflux for 5–8 hours, monitored by TLC.
- Step 3: Acidify with HCl to isolate the crude product, then recrystallize from ethanol for purification .
Q. Which spectroscopic methods are used to confirm the structure of this compound?
Answer: Key techniques include:
- 1H/13C NMR: To confirm proton and carbon environments (e.g., trifluoromethyl groups appear as quartets in 19F NMR) .
- Mass Spectrometry (HRMS): For molecular weight validation (e.g., [M+H]+ peak at m/z 264.1) .
- FT-IR: To identify functional groups like -OH (broad peak ~3200 cm⁻¹) and C-F (strong absorption ~1150 cm⁻¹) .
Q. What solvents are optimal for recrystallization, and how does substituent polarity affect solubility?
Answer:
- Preferred solvents: Ethanol or methanol due to moderate polarity, which balances solubility and purity .
- Substituent effects: The trifluoromethyl group increases lipophilicity, while the isopropyl group introduces steric hindrance, reducing solubility in polar solvents. For comparison:
| Substituent | Solubility in Ethanol | Reference |
|---|---|---|
| Trifluoromethyl | Moderate | |
| Isopropyl | Low | |
| Methyl | High |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
Answer: Critical parameters include:
- Temperature: Reflux at 80–90°C ensures complete cyclization without side reactions .
- Catalysts: KOH (0.5–1.0 eq.) accelerates hydrazone formation .
- Solvent ratio: Ethanol:water (3:1) improves precursor solubility .
- Microwave-assisted synthesis: Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) .
Q. How do structural modifications at the pyrazole ring influence biological activity?
Answer: Substituent effects are evaluated through comparative bioassays and molecular docking :
- Trifluoromethyl (C-3): Enhances fungicidal activity by increasing electron-withdrawing effects .
- Isopropyl (C-5): Improves metabolic stability due to steric shielding .
- Methyl (N-1): Reduces cytotoxicity while maintaining solubility .
Example SAR Table:
| Position Modified | Group Added | Biological Impact | Reference |
|---|---|---|---|
| C-3 | CF₃ | 80% inhibition of Sclerotinia | |
| C-5 | Isopropyl | 50% higher metabolic stability | |
| N-1 | Methyl | Reduced hepatotoxicity |
Q. What in silico methods predict the compound’s biological targets and binding mechanisms?
Answer:
- Molecular docking (AutoDock Vina): Models interactions with targets like succinate dehydrogenase (SDH, PDB: 2FBW). The trifluoromethyl group forms hydrophobic interactions with Val-78 and Phe-70 residues .
- QSAR studies: Use Hammett constants (σ) to correlate substituent electronegativity with fungicidal activity (R² = 0.89) .
Q. How are degradation products analyzed under stress conditions?
Answer:
Q. What chromatographic techniques resolve enantiomers or diastereomers of pyrazole derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
